molecular formula C14H26O B12708535 4-tetradecenal, Z CAS No. 115018-49-0

4-tetradecenal, Z

Cat. No.: B12708535
CAS No.: 115018-49-0
M. Wt: 210.36 g/mol
InChI Key: MRSXTPSFUFLUIT-KHPPLWFESA-N
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Description

4-tetradecenal, Z, also known as (Z)-4-tetradecenal, is an organic compound with the molecular formula C14H26O. It is a type of unsaturated aldehyde characterized by the presence of a double bond in the fourth position of the tetradecane chain. This compound is notable for its role in various biological and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tetradecenal, Z, typically involves the use of alkenes and aldehydes as starting materials. One common method is the hydroformylation of 1-tetradecene, followed by selective hydrogenation to yield the desired (Z)-4-tetradecenal. The reaction conditions often include the use of catalysts such as rhodium complexes and specific ligands to ensure the selectivity of the Z-configuration.

Industrial Production Methods

In an industrial setting, the production of this compound, can be achieved through large-scale hydroformylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

4-tetradecenal, Z, undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: It can be reduced to the corresponding alcohol.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the aldehyde group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed in substitution reactions.

Major Products Formed

    Oxidation: Tetradecanoic acid.

    Reduction: 4-tetradecenol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-tetradecenal, Z, has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It serves as a pheromone in certain insect species, playing a crucial role in mating and communication.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-tetradecenal, Z, involves its interaction with specific molecular targets and pathways. As a pheromone, it binds to olfactory receptors in insects, triggering a cascade of biochemical events that lead to behavioral responses. In chemical reactions, its reactivity is primarily governed by the presence of the aldehyde group and the double bond, which dictate its interactions with various reagents and catalysts.

Comparison with Similar Compounds

4-tetradecenal, Z, can be compared with other similar compounds such as:

  • (Z)-5-tetradecenal
  • (Z)-7-tetradecenal
  • (Z)-11-tetradecenal

These compounds share structural similarities but differ in the position of the double bond, which influences their chemical properties and biological activities. The unique position of the double bond in this compound, imparts distinct reactivity and specificity in its applications.

Properties

CAS No.

115018-49-0

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

IUPAC Name

(Z)-tetradec-4-enal

InChI

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h10-11,14H,2-9,12-13H2,1H3/b11-10-

InChI Key

MRSXTPSFUFLUIT-KHPPLWFESA-N

Isomeric SMILES

CCCCCCCCC/C=C\CCC=O

Canonical SMILES

CCCCCCCCCC=CCCC=O

Origin of Product

United States

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